molecular formula C18H29NO2 B12431210 racPenbutolol-d9

racPenbutolol-d9

Cat. No.: B12431210
M. Wt: 300.5 g/mol
InChI Key: KQXKVJAGOJTNJS-GQALSZNTSA-N
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Description

racPenbutolol-d9: is a deuterium-labeled version of racemic penbutolol, a non-selective beta-adrenergic receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of beta-blockers. The incorporation of deuterium atoms into the molecular structure of penbutolol enhances its stability and allows for more precise tracking in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of racPenbutolol-d9 involves the incorporation of deuterium atoms into the penbutolol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of a base, such as sodium hydride, and a deuterated solvent, such as deuterated chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The final product is purified using techniques such as chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: racPenbutolol-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

racPenbutolol-d9 has a wide range of applications in scientific research:

Mechanism of Action

racPenbutolol-d9 acts on beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. When these receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This process ultimately results in increased heart rate and blood pressure. This compound, being a beta-blocker, inhibits this pathway, leading to decreased heart rate and blood pressure .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise tracking in biological systems. This makes it a valuable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C18H29NO2

Molecular Weight

300.5 g/mol

IUPAC Name

1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol

InChI

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/i1D3,2D3,3D3

InChI Key

KQXKVJAGOJTNJS-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1C2CCCC2)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O

Origin of Product

United States

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